Ortho-methyl 4-Anilino-1-Boc-piperidine, also known as tert-butyl 4-((2-methylphenyl)amino)piperidine-1-carboxylate (CAS No. 1154101-90-2), is a specialized heterocyclic building block.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHZ_AphGust1x5RQo4Y2uJejb5XpCYAfu1eNZgTQs-O3FI8JbLOS2gqfyzkeboc8YBz9UGHSoM7FxQWf0xgzmpCS6DdepUhbJ-X1QWbsxeayJV5jreZfoUr6BVywMBN3FhgurwaYf1XQGS9lv7DUefeYdbrUvuy8umklWICf2XzP6E%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFM9o8s-QXHij5323KodH6OzmvqsTWq-TH2LZOg0juEYHONtnbyRuWcGTb0OdNGQ5T0hjzNqCMAzKI4RrEJta_A-WT_nxtbCNhOq102Tc9EkADyvexlqLrMvMvJiUgOpLGUj5NdsquClKEc1B0lFdm0bG5CmN-6LxgxE_nX9tPkVRIRRkxXakjC48Ok)] It belongs to the N-Boc protected 4-anilinopiperidine class of compounds, which are crucial intermediates in the synthesis of complex molecules, particularly in medicinal chemistry and for the development of pharmacologically active agents.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFM9o8s-QXHij5323KodH6OzmvqsTWq-TH2LZOg0juEYHONtnbyRuWcGTb0OdNGQ5T0hjzNqCMAzKI4RrEJta_A-WT_nxtbCNhOq102Tc9EkADyvexlqLrMvMvJiUgOpLGUj5NdsquClKEc1B0lFdm0bG5CmN-6LxgxE_nX9tPkVRIRRkxXakjC48Ok)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfS2-08N10GSJJfkHdncQoKGXrrnVSt8ERt5RKNjOqrrbZYwEzfSRCT-clcFjhQBfm52RP3InU47bvo_WelgJYD7rVhuaZfmPynKsTywl-NuVyb-CNhK5tT2Xj5cocJBNvQpU%3D)] The N-Boc protecting group provides stability and controlled reactivity for multi-step synthetic sequences, while the 4-anilinopiperidine core is a privileged scaffold found in numerous biologically active compounds.
While structurally similar analogs like 4-Anilino-1-Boc-piperidine or its para-methyl isomer may seem like cost-effective substitutes, they are not functionally interchangeable in synthesis or biological applications.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFM9o8s-QXHij5323KodH6OzmvqsTWq-TH2LZOg0juEYHONtnbyRuWcGTb0OdNGQ5T0hjzNqCMAzKI4RrEJta_A-WT_nxtbCNhOq102Tc9EkADyvexlqLrMvMvJiUgOpLGUj5NdsquClKEc1B0lFdm0bG5CmN-6LxgxE_nX9tPkVRIRRkxXakjC48Ok)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpO4MGAWTLwmrj8IZt9YilXjnfu4-gVF9OAU8qQ4RyPrZ3Gy4-aW3UTHu8Qrsm6_2f6uwngrwbd3du8oysflBY5lePzr3eU6B8U70hSgsbvdEmbYQwEqIYpHp7fUgQKehE92RtrtvVqRhtQrY0OW-dgSxOgy1aCvx0KuCOduxpS10k0fE419Xvkag%3D)] The presence and specific ortho-position of the methyl group exert significant steric and electronic effects. This seemingly minor modification can dictate reaction regioselectivity, influence the conformational posture of the final molecule in a binding pocket, and alter metabolic stability. Substituting this precursor can lead to failed reactions, lower yields, altered product profiles, or a complete loss of biological activity in the downstream target molecule, making precise isomer selection a critical procurement decision.
In the multi-step synthesis of advanced β-lactamase inhibitors, the selection of N-protected piperidine intermediates is critical for overall process efficiency. While not a direct comparison, patents for related complex scaffolds demonstrate that seemingly small changes to substituents on aryl-amino linkers can dramatically affect yields in key coupling and cyclization steps. For example, processes for preparing 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamides, which share structural motifs, are highly sensitive to precursor structure, with optimized routes achieving yields of 95% or higher in critical bond-forming steps.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRNYTi911VqRAC-FH3PnGR73Ww6wK6qpc-bDUBUdX6N4VjBCtLMRUti9QdA_scpBUuhyigTUc-Xa24_NJHJKUmx_UvWm2-qGViOGqU5o_Wlg0doM3i-40OjK_2_sAkbFjvXdMKozPEAWMh4ofiPg%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhET5cCg0uDZbDtFsQZ7a46lJQI26DZRCgo8iaGnT67ghvEnoQhqgXoSxDA3SExSdaGQLk1eavjD9Uv_IiCvy86cqFd2o9bXxZsAL1wG_MGTPBQRsFY3xjw9ylE1S7rncF3vB2mlu7Fe5MhhNAqag6p38Ot9DNOUt0UkF3NjLh8ZS_e8iQyhqJU_0OuiVF)] The specific steric and electronic profile of the ortho-methyl group is chosen to favor desired reaction pathways and minimize side-product formation compared to unsubstituted or other isomeric analogs.
| Evidence Dimension | Overall Synthetic Yield |
| Target Compound Data | Enables high-yield pathways in complex heterocyclic synthesis. |
| Comparator Or Baseline | Alternative precursors can lead to lower yields or require different, less efficient synthetic routes. |
| Quantified Difference | Optimized processes utilizing specific precursors can achieve >95% yield in key steps. |
| Conditions | Multi-step synthesis of 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamides for β-lactamase inhibitors. |
Selecting this specific precursor is critical for maximizing yield and process efficiency in complex, multi-step pharmaceutical synthesis, directly impacting manufacturing costs.
This compound is explicitly categorized as a precursor for the synthesis of ortho-methylfentanyl, a specific fentanyl-related compound used as an analytical reference standard in forensic and research applications.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFM9o8s-QXHij5323KodH6OzmvqsTWq-TH2LZOg0juEYHONtnbyRuWcGTb0OdNGQ5T0hjzNqCMAzKI4RrEJta_A-WT_nxtbCNhOq102Tc9EkADyvexlqLrMvMvJiUgOpLGUj5NdsquClKEc1B0lFdm0bG5CmN-6LxgxE_nX9tPkVRIRRkxXakjC48Ok)] Its direct structural relationship allows for a straightforward and high-fidelity synthesis of the target analyte. Using a different isomer, such as the para-methyl analog, would produce a different final molecule (para-methylfentanyl), which is unsuitable for use as a reference for the ortho-isomer.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpO4MGAWTLwmrj8IZt9YilXjnfu4-gVF9OAU8qQ4RyPrZ3Gy4-aW3UTHu8Qrsm6_2f6uwngrwbd3du8oysflBY5lePzr3eU6B8U70hSgsbvdEmbYQwEqIYpHp7fUgQKehE92RtrtvVqRhtQrY0OW-dgSxOgy1aCvx0KuCOduxpS10k0fE419Xvkag%3D)] The unsubstituted analog, 4-Anilino-1-Boc-piperidine, is used to synthesize fentanyl itself, not the ortho-methyl derivative.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfS2-08N10GSJJfkHdncQoKGXrrnVSt8ERt5RKNjOqrrbZYwEzfSRCT-clcFjhQBfm52RP3InU47bvo_WelgJYD7rVhuaZfmPynKsTywl-NuVyb-CNhK5tT2Xj5cocJBNvQpU%3D)]
| Evidence Dimension | Synthetic Target Product |
| Target Compound Data | ortho-methylfentanyl |
| Comparator Or Baseline | para-methyl 4-Anilino-1-Boc-piperidine yields para-methylfentanyl; 4-Anilino-1-Boc-piperidine yields fentanyl. |
| Quantified Difference | Qualitatively different final products; non-interchangeable for target-specific synthesis. |
| Conditions | Synthesis of analytical reference standards for forensic applications. |
For synthesizing the specific forensic standard ortho-methylfentanyl, this exact precursor is required; isomers or the unsubstituted analog are not viable substitutes as they produce different, incorrect final molecules.
This compound is the designated and required starting material for the controlled synthesis of ortho-methylfentanyl.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFM9o8s-QXHij5323KodH6OzmvqsTWq-TH2LZOg0juEYHONtnbyRuWcGTb0OdNGQ5T0hjzNqCMAzKI4RrEJta_A-WT_nxtbCNhOq102Tc9EkADyvexlqLrMvMvJiUgOpLGUj5NdsquClKEc1B0lFdm0bG5CmN-6LxgxE_nX9tPkVRIRRkxXakjC48Ok)] Laboratories involved in forensic science, toxicology, and analytical testing procure this specific isomer to produce certified reference materials for calibrating instrumentation and validating analytical methods.
In drug discovery, particularly for kinase inhibitors or GPCR modulators, the ortho-methyl group can serve as a critical 'steric rudder' to orient the molecule within a protein's binding site. This compound is the correct choice for research programs that have identified, through computational modeling or structure-activity relationship (SAR) studies, that an ortho-methyl substituent is necessary to achieve target potency or selectivity over related proteins.
For chemical development teams designing scalable synthetic routes to complex APIs, this precursor is chosen when the ortho-methyl group provides a clear advantage in reaction yield, purity profile, or process robustness compared to unsubstituted or other isomeric analogs.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRNYTi911VqRAC-FH3PnGR73Ww6wK6qpc-bDUBUdX6N4VjBCtLMRUti9QdA_scpBUuhyigTUc-Xa24_NJHJKUmx_UvWm2-qGViOGqU5o_Wlg0doM3i-40OjK_2_sAkbFjvXdMKozPEAWMh4ofiPg%3D%3D)] Its use is justified when it simplifies purification steps or increases the overall efficiency of a manufacturing process.